TcBoc-Leu-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TcBoc-Leu-OH is synthesized by reacting leucine with 2,2,2-trichloro-1,1-dimethylethyl chloroformate in the presence of a base such as N,N-diisopropylethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
TcBoc-Leu-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The trichloro-tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
N,N-Diisopropylethylamine: Used as a base in the synthesis of this compound.
Major Products Formed
Scientific Research Applications
TcBoc-Leu-OH is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Chiral Ligand: Acts as a chiral ligand for enantioselective activation of C-H bonds.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of TcBoc-Leu-OH involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of leucine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-OH: Similar to TcBoc-Leu-OH but lacks the trichloro group.
Fmoc-Leu-OH: Uses a fluorenylmethyloxycarbonyl protecting group instead of Boc.
Uniqueness
This compound is unique due to its trichloro-tert-butoxycarbonyl group, which provides enhanced stability and selectivity in peptide synthesis compared to other protecting groups .
Properties
Molecular Formula |
C11H18Cl3NO4 |
---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(1,1,1-trichloro-2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H18Cl3NO4/c1-6(2)5-7(8(16)17)15-9(18)19-10(3,4)11(12,13)14/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17)/t7-/m0/s1 |
InChI Key |
LMPYDSRXIGDZAB-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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